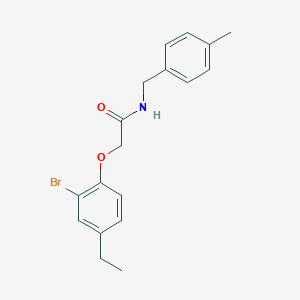
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide, also known as BMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMEA is a white crystalline solid with a molecular weight of 408.4 g/mol. In
Applications De Recherche Scientifique
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to exhibit antitumor activity in vitro against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Another area of research where 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has shown potential is in the development of new insecticides. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to exhibit insecticidal activity against various insect species, including mosquitoes and cockroaches.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide may exert its antitumor activity by inducing apoptosis, a process of programmed cell death. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has also been found to inhibit the growth of cancer cells by interfering with the cell cycle.
In terms of its insecticidal activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to disrupt the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to have a range of biochemical and physiological effects. In terms of its antitumor activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth.
In terms of its insecticidal activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to affect the levels of neurotransmitters in the nervous system of insects, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. This makes it a safer option for researchers to work with.
However, one of the limitations of using 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. One area of research is in the development of new anticancer drugs based on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. Further studies are needed to fully understand the mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide and to optimize its activity against cancer cells.
Another area of research is in the development of new insecticides based on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. Further studies are needed to understand the toxicity of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide to non-target organisms and to optimize its activity against target insects.
Conclusion:
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its antitumor and insecticidal activities make it a promising candidate for the development of new drugs and insecticides. Further research is needed to fully understand its mechanism of action and to optimize its activity in lab experiments.
Méthodes De Synthèse
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide can be synthesized by reacting 2-bromo-4-ethylphenol with N-(4-methylbenzyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated under reflux. The resulting product is then purified by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(2-bromo-4-ethylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-3-14-8-9-17(16(19)10-14)22-12-18(21)20-11-15-6-4-13(2)5-7-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
Clé InChI |
MWRJVPVKIDWVHB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C)Br |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)